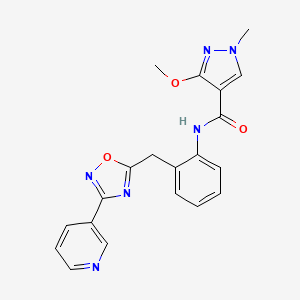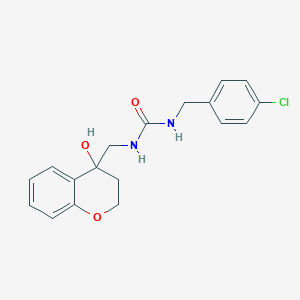
1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorobenzyl group, a hydroxychroman moiety, and a urea linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Preparation of 4-Chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 4-Hydroxychroman-4-ylmethylamine: This intermediate can be synthesized by the reduction of 4-hydroxychroman-4-ylmethyl ketone using sodium borohydride.
Formation of the Urea Linkage: The final step involves the reaction of 4-chlorobenzylamine with 4-hydroxychroman-4-ylmethylamine in the presence of phosgene or a similar reagent to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.
Modulate Pathways: Influence cellular pathways by interacting with receptors or signaling molecules.
Induce Cellular Responses: Trigger specific cellular responses, such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzyl)-3-(phenylmethyl)urea: Lacks the hydroxychroman moiety.
1-(4-Chlorobenzyl)-3-((4-hydroxyphenyl)methyl)urea: Contains a hydroxyphenyl group instead of a hydroxychroman moiety.
Uniqueness: 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is unique due to the presence of both the chlorobenzyl and hydroxychroman groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUCEWNRSPXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B2957349.png)
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)
![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)
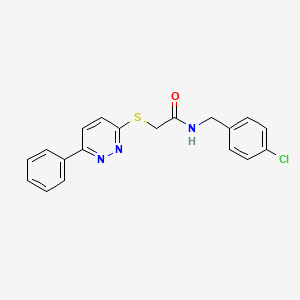
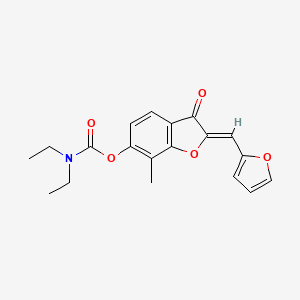
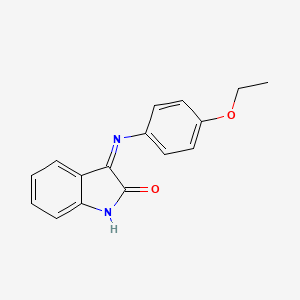
![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2957361.png)

![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957366.png)
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2957367.png)
![N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2957368.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2957369.png)
